N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
CAS No.: 946690-90-0
Cat. No.: VC3862978
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946690-90-0 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) |
| Standard InChI Key | IBGAKHZETFCTLJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN(C)C)N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN(C)C)N |
Introduction
Synthesis
The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide likely involves:
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Starting Materials:
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3-Amino-4-methylaniline
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Dimethylaminoacetyl chloride or dimethylacetamide derivatives
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Reaction Pathway:
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The reaction typically proceeds via acylation of the amine group on 3-amino-4-methylaniline using an acyl chloride or anhydride derivative.
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The process is often catalyzed by a base (e.g., triethylamine) to neutralize the HCl byproduct.
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Purification:
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The product is purified using recrystallization or chromatographic techniques, depending on solubility and purity requirements.
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Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton and carbon environments; confirms functional groups |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern |
| Infrared (IR) Spectroscopy | Detects functional groups (e.g., amide C=O stretch, N-H bending vibrations) |
| Elemental Analysis | Confirms the composition of carbon, hydrogen, nitrogen, and oxygen |
Pharmaceutical Research
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The compound's structure suggests potential biological activity due to its amide linkage and aromatic substitutions.
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Similar compounds are studied for anti-inflammatory, anticancer, or antimicrobial properties.
Material Science
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Substituted acetamides are explored in supramolecular chemistry for their ability to form hydrogen-bonded networks.
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They may also serve as intermediates in the synthesis of more complex organic molecules.
Chemical Biology
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The dimethylamino group enhances solubility in organic and aqueous solvents, making it suitable for biochemical assays.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| N-(3,4-dimethylphenyl)acetamide | Lacks amino group; simpler structure | Used in crystallographic studies |
| N-(4-methoxyphenyl)-2-chloroacetamide | Contains methoxy instead of amino/methyl groups | Explored for anticancer activity |
| 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide | Chlorine substitution alters electronic properties | Studied for structural effects on activity |
Research Outlook
Further exploration of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide could involve:
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Molecular docking studies to evaluate potential as an enzyme inhibitor.
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In vitro biological assays to test antimicrobial or anticancer activity.
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Crystallographic studies to understand hydrogen bonding in solid-state forms.
This compound holds promise in both pharmaceutical development and material science due to its versatile functional groups and potential for derivatization.
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